molecular formula C15H18BrN5 B2938070 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine CAS No. 2415456-94-7

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine

Cat. No.: B2938070
CAS No.: 2415456-94-7
M. Wt: 348.248
InChI Key: FJJKKKIVLZPINU-UHFFFAOYSA-N
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Description

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine is a complex organic compound that features a unique combination of pyrazole, azetidine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 4-bromo-1H-pyrazole, which can be achieved through the bromination of pyrazole . This intermediate is then reacted with azetidine and cyclobutylpyrimidine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dehalogenated product.

Scientific Research Applications

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine involves its interaction with specific molecular targets. The pyrazole ring can act as an inhibitor of certain enzymes, while the azetidine and pyrimidine rings may interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5/c16-13-5-19-21(9-13)8-11-6-20(7-11)15-4-14(17-10-18-15)12-2-1-3-12/h4-5,9-12H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJKKKIVLZPINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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